Cas no 1261600-74-1 (3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine)

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine
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- インチ: 1S/C6H3F5N2O/c7-5(8)14-4-3(6(9,10)11)12-1-2-13-4/h1-2,5H
- InChIKey: JUVLAPURTWQXGJ-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=CN=1)OC(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- トポロジー分子極性表面積: 35
- XLogP3: 2.9
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099000278-500mg |
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261600-74-1 | 98% | 500mg |
$1010.82 | 2023-09-03 | |
Alichem | A099000278-1g |
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261600-74-1 | 98% | 1g |
$1866.05 | 2023-09-03 | |
Alichem | A099000278-250mg |
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261600-74-1 | 98% | 250mg |
$730.92 | 2023-09-03 |
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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5. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazineに関する追加情報
3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine: A Comprehensive Overview
The compound with CAS No. 1261600-74-1, known as 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a pyrazine ring with substituents that introduce both electron-withdrawing and electron-donating groups, making it a versatile building block for various applications.
Pyrazine, the core structure of this compound, is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern in 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine introduces a difluoromethoxy group at position 3 and a trifluoromethyl group at position 2. These substituents significantly influence the electronic properties of the molecule, enhancing its reactivity and making it suitable for a wide range of chemical transformations.
Recent studies have highlighted the potential of 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of novel semiconducting materials with tailored electronic properties. For instance, its ability to undergo metal-catalyzed cross-coupling reactions has been exploited to create heteroatom-containing polymers with enhanced charge transport capabilities.
In addition to its role in materials science, 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine has shown promise in medicinal chemistry. The compound's unique structure allows for selective interactions with biological targets, making it a valuable lead compound in drug discovery efforts. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and anticancer activities, although further preclinical studies are required to validate these observations.
The synthesis of 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the nucleophilic substitution of an appropriate pyrazine derivative with the desired substituents. The use of modern catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic routes.
From an environmental perspective, 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine exhibits favorable biodegradation characteristics under controlled conditions, which aligns with current trends toward eco-friendly chemical design. Its stability under standard storage conditions also makes it suitable for large-scale production and distribution.
In conclusion, 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine stands out as a versatile and innovative chemical entity with broad applications across multiple disciplines. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing both academic and industrial chemical research.
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